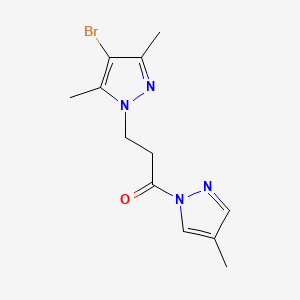![molecular formula C18H20Cl2N2O2S B10942886 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B10942886.png)
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a dichlorophenyl group, a sulfonyl group, and a methylbenzyl group attached to a piperazine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine involves several steps. One common synthetic route includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-(3-methylbenzyl)piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the specific reaction.
Scientific Research Applications
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with neurotransmitter receptors in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine: This compound lacks the methylbenzyl group and has different chemical and biological properties.
4-(3-Methylbenzyl)piperazine: This compound lacks the dichlorophenylsulfonyl group and has different reactivity and applications.
N-Benzylpiperazine (BZP): A stimulant with different pharmacological effects and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H20Cl2N2O2S |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-14-3-2-4-15(11-14)13-21-7-9-22(10-8-21)25(23,24)18-12-16(19)5-6-17(18)20/h2-6,11-12H,7-10,13H2,1H3 |
InChI Key |
YHYOBWUPBXDPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B10942805.png)

![ethyl 4-(5-{(E)-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)imino]methyl}furan-2-yl)benzoate](/img/structure/B10942815.png)
![methyl 9-methyl-2-{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10942816.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine](/img/structure/B10942821.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10942826.png)

![methyl 2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10942839.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942848.png)
![3-[(acetyloxy)methyl]-7-{[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10942853.png)
![9-ethyl-2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10942856.png)
![N-[3-(acetylamino)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10942863.png)
![1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10942864.png)
![5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942872.png)
